5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide
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Overview
Description
5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a propan-2-yloxypropyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide typically involves the condensation of a pyrrolidine derivative with a phenyl-substituted carboxylic acid. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction conditions usually require heating to temperatures between 100-150°C to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts such as palladium on carbon can also be employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
5-oxo-1-phenyl-2-pyrazolin-3-carboxylic acid: Shares a similar pyrrolidine ring structure but differs in the side chains and functional groups.
1-phenyl-3-carboxy-5-pyrazolone: Another compound with a similar core structure but different substituents.
Uniqueness
5-oxo-1-phenyl-N-[3-(propan-2-yloxy)propyl]pyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and side chains, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
5-oxo-1-phenyl-N-(3-propan-2-yloxypropyl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C17H24N2O3/c1-13(2)22-10-6-9-18-17(21)14-11-16(20)19(12-14)15-7-4-3-5-8-15/h3-5,7-8,13-14H,6,9-12H2,1-2H3,(H,18,21) |
InChI Key |
MUTWHPABYVPXKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCCCNC(=O)C1CC(=O)N(C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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